6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, including the formation of the chromenyl core, the introduction of the dibromopropyl group, and the coupling with the benzyloxycarbonyl amino phenylpropanoate moiety. Common synthetic routes may involve:
Formation of the Chromenyl Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dibromopropyl Group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Coupling Reactions: The final coupling step can be performed using reagents such as coupling agents (e.g., EDC, DCC) to link the chromenyl core with the benzyloxycarbonyl amino phenylpropanoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopropyl-2,4,6-tribromophenyl ether: A brominated compound with similar structural features.
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with comparable properties.
Uniqueness
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H29Br2NO6 |
---|---|
Molecular Weight |
671.4 g/mol |
IUPAC Name |
[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H29Br2NO6/c1-19-13-27(35)39-29-20(2)28(23(16-25(19)29)15-24(33)17-32)40-30(36)26(14-21-9-5-3-6-10-21)34-31(37)38-18-22-11-7-4-8-12-22/h3-13,16,24,26H,14-15,17-18H2,1-2H3,(H,34,37)/t24?,26-/m0/s1 |
InChI Key |
PBWZQTZTKXSZOZ-JKGBFCRXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)CC(CBr)Br |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)CC(CBr)Br |
Origin of Product |
United States |
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